![molecular formula C16H17N5OS2 B2940326 N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868966-74-9](/img/structure/B2940326.png)
N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several structural components that are common in medicinal chemistry, including a cyclopentyl group, a thiophene ring, a 1,2,4-triazole ring, and a pyridazine ring . These components are often found in compounds with various biological activities.
Molecular Structure Analysis
The compound’s structure includes a five-membered triazole ring fused with a six-membered pyridazine ring, which can exist in four isomeric structural variants . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Aplicaciones Científicas De Investigación
Insecticidal Applications
Research has explored the synthesis and insecticidal assessment of various heterocycles, including those incorporating thiadiazole, triazole, and pyridazine moieties, against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These compounds, derived from versatile precursors similar in structure to the query compound, demonstrated promising insecticidal properties, indicating potential applications in pest control and agricultural protection (Fadda et al., 2017; Soliman et al., 2020).
Antimicrobial Applications
Several studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfonamide, thiazole, and triazole derivatives, showing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Anticancer Applications
The exploration of heterobicyclic nitrogen systems bearing triazine moieties has yielded compounds with notable anticancer activities. These compounds, including those related structurally to the query compound, have shown effectiveness against various cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (El-Gendy et al., 2003).
Modification for Enhanced Bioactivity
Modifications of compounds similar to the query compound, by replacing functional groups or adding moieties, have resulted in derivatives with enhanced anticancer effects, reduced toxicity, and potential as PI3K inhibitors. Such studies highlight the versatility and potential of these compounds in medicinal chemistry and drug design (Wang et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . This suggests that the compound could potentially bind to multiple targets in the biological system, leading to versatile biological activities .
Mode of Action
The triazole nucleus, a common feature in this class of compounds, is known to interact with different target receptors through specific interactions . This interaction could potentially lead to changes in the function of these targets, resulting in various biological effects .
Biochemical Pathways
Compounds with a similar triazole nucleus have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular effects . These activities suggest that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Compounds with a similar triazole nucleus are known to bind readily in the biological system . This suggests that the compound could potentially have favorable pharmacokinetic properties, impacting its bioavailability .
Result of Action
Given the diverse pharmacological activities associated with compounds containing a similar triazole nucleus , it can be inferred that the compound could potentially lead to a range of molecular and cellular effects.
Direcciones Futuras
Compounds with similar structures have been the focus of many research studies due to their diverse biological activities . Future research could involve the synthesis of analogs of this compound and testing their biological activities. In silico pharmacokinetic and molecular modeling studies could also be conducted to predict the compound’s behavior in the body .
Propiedades
IUPAC Name |
N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c22-14(17-11-4-1-2-5-11)10-24-15-8-7-13-18-19-16(21(13)20-15)12-6-3-9-23-12/h3,6-9,11H,1-2,4-5,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPJHDLCVEXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

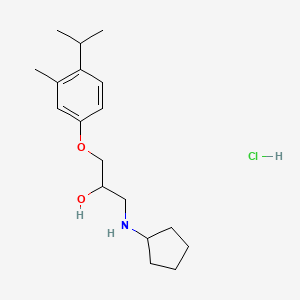
![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B2940247.png)
![2-(Difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2940248.png)
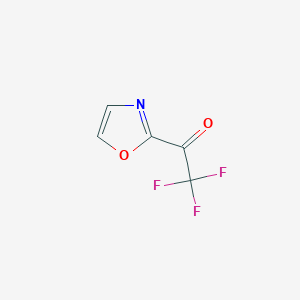
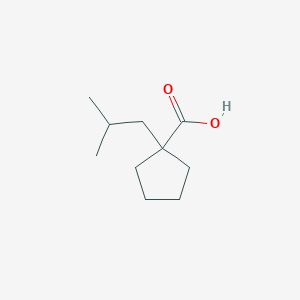
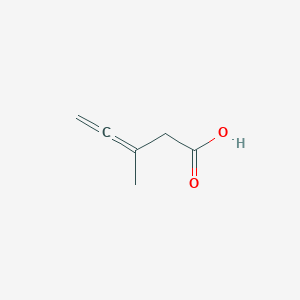
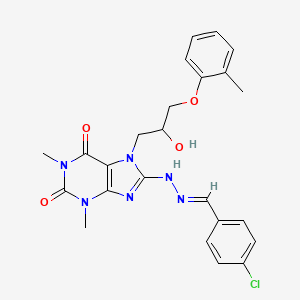
![N-(3-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2940257.png)
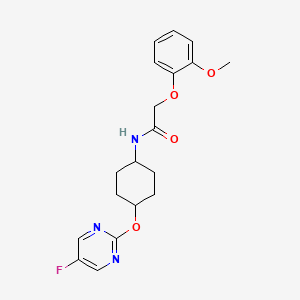
![methyl {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate](/img/structure/B2940260.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2940263.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2940264.png)
